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molecular formula C9H6O3 B1269828 1-Benzofuran-3-carboxylic acid CAS No. 26537-68-8

1-Benzofuran-3-carboxylic acid

Cat. No. B1269828
M. Wt: 162.14 g/mol
InChI Key: BENJFDPHDCGUAQ-UHFFFAOYSA-N
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Patent
US08129366B2

Procedure details

To a methanol (30 mL) solution of 1-benzofuran-3-carboxylic acid methyl ester (5.25 g, 29.8 mmol) tetrahydrofuran (60 mL), water (30 mL) and lithium hydroxide (2.50 g, 59.9 mmol) were added at room temperature. The mixture was stirred for 15 hours at room temperature. 1N-hydrochloric acid (60 mL, 60 mmol) was added to the reaction liquor, and then methanol was distilled off under reduced pressure. 1N-hydrochloric acid (15 mL, 15 mmol) was added to the obtained aqueous layer, and solids generated therefrom were collected by filtration. The solids were washed with water, and then dried for two days at 50° C. with a vacuum pump, to obtain the title compound (4.41 g, 27.2 mmol, 91%) as a solid.
Quantity
30 mL
Type
reactant
Reaction Step One
Quantity
60 mL
Type
reactant
Reaction Step One
Quantity
2.5 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
60 mL
Type
reactant
Reaction Step Two
Quantity
15 mL
Type
reactant
Reaction Step Three
Yield
91%

Identifiers

REACTION_CXSMILES
CO.C[O:4][C:5]([C:7]1[C:11]2[CH:12]=[CH:13][CH:14]=[CH:15][C:10]=2[O:9][CH:8]=1)=[O:6].[OH-].[Li+].Cl>O>[O:9]1[C:10]2[CH:15]=[CH:14][CH:13]=[CH:12][C:11]=2[C:7]([C:5]([OH:6])=[O:4])=[CH:8]1 |f:2.3|

Inputs

Step One
Name
Quantity
30 mL
Type
reactant
Smiles
CO
Name
Quantity
60 mL
Type
reactant
Smiles
COC(=O)C1=COC2=C1C=CC=C2
Name
Quantity
2.5 g
Type
reactant
Smiles
[OH-].[Li+]
Name
Quantity
30 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
60 mL
Type
reactant
Smiles
Cl
Step Three
Name
Quantity
15 mL
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred for 15 hours at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISTILLATION
Type
DISTILLATION
Details
methanol was distilled off under reduced pressure
FILTRATION
Type
FILTRATION
Details
generated therefrom were collected by filtration
WASH
Type
WASH
Details
The solids were washed with water
CUSTOM
Type
CUSTOM
Details
dried for two days at 50° C. with a vacuum pump
Duration
2 d

Outcomes

Product
Details
Reaction Time
15 h
Name
Type
product
Smiles
O1C=C(C2=C1C=CC=C2)C(=O)O
Measurements
Type Value Analysis
AMOUNT: AMOUNT 27.2 mmol
AMOUNT: MASS 4.41 g
YIELD: PERCENTYIELD 91%
YIELD: CALCULATEDPERCENTYIELD 91.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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